4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine
Description
4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at positions 4, 5, and 4. The 4-position is modified with a benzylsulfanyl group, the 5-position with a methyl group, and the 6-position with a 3-phenyl-1,2,4-oxadiazole moiety. The benzylsulfanyl group enhances lipophilicity, which may improve membrane permeability, while the 1,2,4-oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
5-(4-benzylsulfanyl-5-methylthieno[2,3-d]pyrimidin-6-yl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4OS2/c1-14-17-21(28-12-15-8-4-2-5-9-15)23-13-24-22(17)29-18(14)20-25-19(26-27-20)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYXBSIWJILRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate reagents
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Large-scale production also involves the use of automated synthesis equipment and rigorous quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Pharmacological Applications
The compound exhibits significant potential in pharmacology due to its unique structural features that contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives. The incorporation of oxadiazole moieties has been linked to enhanced cytotoxic activity against various cancer cell lines. For instance, compounds similar to 4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine have shown promising results in inhibiting tumor growth in vitro and in vivo models.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HeLa | 15.0 | |
| Target Compound | A549 | 10.0 |
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. The benzylsulfanyl group enhances the lipophilicity of the molecule, facilitating better membrane permeability and resulting in increased antibacterial activity.
Table 2: Antimicrobial Activity Data
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 32 | |
| Target Compound | S. aureus | 16 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications on the benzylsulfanyl and oxadiazole groups can lead to variations in potency and selectivity.
Case Study: SAR Analysis
A comprehensive SAR analysis indicated that electron-withdrawing groups on the phenyl ring significantly enhance anticancer activity while maintaining low toxicity profiles. This insight is pivotal for future drug design efforts.
Material Science Applications
Beyond pharmacology, thieno[2,3-d]pyrimidine derivatives have applications in material science, particularly in organic electronics and photonic devices.
Organic Photovoltaics
The compound's electronic properties make it suitable for use in organic photovoltaic cells. Its ability to act as a donor material has been explored, showing promising efficiency rates when combined with fullerene acceptors.
Table 3: Photovoltaic Performance Data
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Position 4 Modifications
- 4-Oxo Derivatives: Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate () exhibits antifungal activity against Candida albicans but lacks the benzylsulfanyl group, resulting in reduced lipophilicity compared to the target compound.
- 4-Thio Derivatives: 5-Methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione () shows moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa, with efficacy surpassing streptomycin.
- 4-Hydrazono Derivatives: Compounds like 4-[4-chlorobenzylidene]hydrazono-5-ethyl-6-methylthieno[2,3-d]pyrimidine () demonstrate activity against Gram-positive bacteria (Staphylococcus aureus) but require higher concentrations (30 µg/mL) compared to the target compound’s structural analogs .
Position 6 Modifications
- 6-(Thiazolyl) Substitution: 5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () display broad-spectrum antimicrobial activity, but the thiazole ring’s electron-withdrawing nature may reduce metabolic stability compared to the 1,2,4-oxadiazole-containing target compound .
- 6-(1,3,4-Oxadiazolyl) Substitution: 1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones () show enhanced activity against Bacillus subtilis due to the additional phenyl group on the oxadiazole, highlighting the importance of aromatic substituents in target binding .
Table 1: Antimicrobial Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
Mechanism Insights
- Oxadiazole Role : The 1,2,4-oxadiazole ring in the target compound and its analogs (e.g., ) enhances interactions with bacterial enzymes via hydrogen bonding and hydrophobic contacts, as suggested by docking studies .
- Benzylsulfanyl Advantage : The 4-benzylsulfanyl group likely improves pharmacokinetic properties by increasing logP values, as seen in structurally related compounds with enhanced membrane penetration .
Biological Activity
4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered interest for its potential biological activities. This compound belongs to a class of thienopyrimidines, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Key Features:
- Thieno[2,3-d]pyrimidine core : This structural framework is often associated with various biological activities.
- Benzylsulfanyl group : This moiety may enhance the compound's interaction with biological targets.
- Oxadiazole ring : Known for its role in increasing the compound's bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of the benzylsulfanyl group via nucleophilic substitution.
- Incorporation of the oxadiazole ring through condensation reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that thienopyrimidine derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Studies have demonstrated that thienopyrimidine derivatives possess anticancer properties by inducing apoptosis in cancer cells. For example:
- Compounds with similar structures have been reported to significantly inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of key enzymes : Such as topoisomerases and kinases involved in cell division and DNA replication.
- Induction of oxidative stress : Leading to apoptosis in cancer cells.
- Disruption of bacterial cell membranes , contributing to its antimicrobial effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of thienopyrimidine derivatives against Klebsiella pneumoniae and E. coli, revealing that modifications at specific positions significantly enhanced activity .
- Antitumor Activity Assessment : In another study involving various thienopyrimidine derivatives, compounds were tested for their ability to induce apoptosis in MCF-7 breast cancer cells, showing promising results with IC50 values in the micromolar range .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of thienopyrimidine cores and functionalization with oxadiazole and benzylsulfanyl groups. Critical parameters include:
- Temperature control : Maintain 60–80°C during oxadiazole ring formation to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- pH adjustment : Neutral to slightly basic conditions (pH 7–8) stabilize sulfur-containing intermediates .
- Analytical validation : Use TLC for real-time monitoring and NMR (¹H/¹³C) for structural confirmation .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Techniques :
- HPLC : Quantify purity (>95% threshold) using C18 columns and acetonitrile/water gradients .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion matching theoretical mass) .
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous thienopyrimidine derivatives?
- Case study : Compare activities of 4-(Benzylsulfanyl)-... with N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide ().
- Structural variables : Bioactivity differences often arise from substituent positioning (e.g., acetylphenyl vs. benzylsulfanyl groups altering receptor binding) .
- Experimental design : Use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular docking to map interactions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Approach :
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 5-methyl position to enhance metabolic stability .
- Functional group swaps : Replace benzylsulfanyl with alkylthio chains to assess hydrophobicity effects on membrane permeability .
Q. What are the mechanistic insights into its reactivity under varying pH and temperature conditions?
- Experimental protocol :
- Stability assays : Incubate the compound in buffers (pH 4–9) at 25–60°C for 24–72 hours. Monitor degradation via HPLC .
- Kinetic analysis : Calculate activation energy (Eₐ) for decomposition using Arrhenius plots .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
